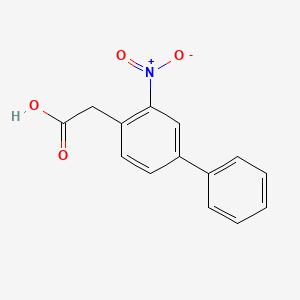

3-Nitro-biphenyl-4-acetic acid

Description

Contextualizing 3-Nitro-biphenyl-4-acetic acid within Biphenyl (B1667301) Derivatives Research

Biphenyl derivatives are a cornerstone in various fields, including medicinal chemistry, materials science, and organic synthesis. nih.govajgreenchem.com Their rigid yet conformationally flexible biphenyl scaffold allows for diverse biological interactions. ontosight.aismolecule.com The introduction of substituents onto the biphenyl rings is a key strategy for modulating their properties. arabjchem.org

The presence of a nitro group (-NO₂), an electron-withdrawing group, and an acetic acid moiety (-CH₂COOH) on the biphenyl framework of this compound makes it a compound of interest for several reasons. The nitro group can alter the electronic properties of the biphenyl system, potentially influencing its reactivity and biological activity. The acetic acid group provides a site for various chemical modifications and can participate in hydrogen bonding, which is crucial for interactions with biological targets like proteins. smolecule.com Research on biphenyl derivatives has explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai

Historical Perspectives on Nitrated Biphenyl Systems and Acetic Acid Moieties

The study of biphenyl derivatives dates back over a century, with early research focusing on their synthesis and basic reactivity. nih.gov The nitration of biphenyl, the process of introducing a nitro group, has been a subject of investigation, with the position of nitration depending on the reaction conditions. nih.govvaia.com Historically, nitrated aromatic compounds have been important intermediates in the synthesis of dyes and pharmaceuticals.

The acetic acid moiety is a common feature in many biologically active molecules. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) contain a phenylacetic acid or a related structural motif. rsc.org The combination of a nitrated biphenyl system with an acetic acid functional group, as seen in this compound, represents a convergence of these two areas of chemical research.

Structural Significance and Positional Isomerism in Nitro-substituted Biphenyl Acetic Acids

The specific arrangement of substituents in this compound is crucial to its identity and properties. The numbering of the biphenyl rings follows a specific convention to denote the positions of the functional groups. In this case, the acetic acid group is at the 4-position of one phenyl ring, and the nitro group is at the 3-position of the same ring.

Compound Data

Below is a table summarizing key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(3-nitro-[1,1'-biphenyl]-4-yl)acetic acid achemblock.com |

| CAS Number | 80726-56-3 achemblock.comtanzhenbio.com |

| Molecular Formula | C₁₄H₁₁NO₄ achemblock.comtanzhenbio.com |

| Molecular Weight | 257.24 g/mol tanzhenbio.com |

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

2-(2-nitro-4-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H11NO4/c16-14(17)9-12-7-6-11(8-13(12)15(18)19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

PBPINVZBVWMQCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro Biphenyl 4 Acetic Acid and Its Analogs

Strategic Approaches to Biphenyl (B1667301) Core Formation

The construction of the central biphenyl scaffold is the foundational step in the synthesis of 3-Nitro-biphenyl-4-acetic acid. Several robust methods are available for this purpose, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as a versatile and widely adopted method for the formation of biaryl linkages. libretexts.orgwikipedia.orgorganic-synthesis.comyoutube.comorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-synthesis.comyoutube.comorganic-chemistry.org

For the synthesis of a precursor to this compound, two main strategies can be envisioned:

Strategy A: Coupling of a phenylboronic acid with a substituted 4-halophenylacetic acid derivative.

Strategy B: Coupling of a substituted phenylboronic acid with a 4-halobenzene derivative, followed by the introduction of the acetic acid moiety.

The general scheme for a Suzuki-Miyaura coupling is as follows:

Table 1: Key Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Component | Examples | Role in Reaction |

| Aryl Halide | 4-Bromophenylacetic acid, 1-Bromo-4-methylbenzene | Provides one of the aryl rings to the biphenyl core. The halide (Br, I, Cl) is the leaving group. |

| Arylboronic Acid | Phenylboronic acid, 3-Nitrophenylboronic acid | Provides the second aryl ring. The boronic acid group is transferred to the palladium catalyst. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. organic-synthesis.com |

| Base | Na₂CO₃, K₂CO₃, CsF, K₃PO₄ | Activates the organoboron compound and participates in the transmetalation step. organic-synthesis.comorganic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reactants and facilitates the reaction. |

Research has demonstrated the successful synthesis of biphenyl derivatives through this method. For instance, the coupling of various aryl halides with arylboronic acids in the presence of a palladium catalyst furnishes the corresponding biaryls in good to excellent yields. organic-synthesis.com The choice of catalyst, ligands, base, and solvent system can be optimized to achieve high efficiency and tolerate a wide range of functional groups. organic-synthesis.comorganic-chemistry.org

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation offers an alternative pathway to the biphenyl core, typically by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction introduces an acyl group onto an aromatic ring, which can then be further manipulated. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

A plausible route to a biphenyl precursor using this methodology could involve the acylation of benzene (B151609) with a substituted benzoyl chloride, followed by reduction of the resulting ketone. However, a significant limitation of the Friedel-Crafts reaction is its failure with strongly deactivated aromatic rings, such as those bearing a nitro group. libretexts.org Therefore, this method is more suitable for creating the biphenyl scaffold before the introduction of the nitro group.

The general mechanism involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.org

Table 2: Components of a Typical Friedel-Crafts Acylation

| Component | Example | Function |

| Aromatic Substrate | Benzene | The ring that undergoes electrophilic attack. |

| Acylating Agent | 4-Methylbenzoyl chloride | Provides the acyl group to be added to the aromatic ring. |

| Lewis Acid Catalyst | AlCl₃, FeCl₃ | Activates the acylating agent to form the acylium ion. |

| Solvent | CS₂, Dichloromethane | An inert solvent for the reaction. |

While a powerful tool for C-C bond formation, the regioselectivity of Friedel-Crafts acylation on substituted benzenes must be carefully considered.

Other Established Biphenyl Synthesis Routes

Beyond the more common palladium-catalyzed couplings and Friedel-Crafts reactions, other methods for biphenyl synthesis exist, though they may be less frequently employed for this specific target. These can include reactions like the Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides.

Introduction of the Nitro Group and Acetic Acid Moiety

Once the biphenyl core is established, or by using appropriately functionalized starting materials, the nitro group and the acetic acid side chain must be introduced at the correct positions.

Regioselective Nitration Strategies

The introduction of a nitro group onto the biphenyl ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. nih.goviitm.ac.innih.gov The key challenge in the synthesis of this compound is achieving the desired regioselectivity.

The directing effects of the substituents already present on the biphenyl ring will govern the position of nitration.

If biphenyl-4-acetic acid is the substrate for nitration, the acetic acid group is an ortho-, para-director, but also deactivating. The other phenyl group is also an ortho-, para-director. This would likely lead to a mixture of products, with nitration potentially occurring at positions 2, 3, 2', and 4'. Achieving high selectivity for the 3-position would be challenging and may require specific reaction conditions. iitm.ac.innih.gov

A more strategic approach would be to nitrate (B79036) a precursor where the directing groups favor the desired 3-position, or to use a starting material that already contains the nitro group in the correct position prior to the biphenyl-forming reaction (e.g., using 3-nitrophenylboronic acid in a Suzuki coupling).

The choice of nitrating agent and reaction conditions can influence the regioselectivity. nih.goviitm.ac.innih.gov Milder nitrating agents or the use of solid acid catalysts can sometimes offer improved selectivity. iitm.ac.in

Table 3: Common Nitrating Agents and Conditions

| Nitrating Agent | Conditions | Comments |

| HNO₃ / H₂SO₄ | 0°C to room temperature | The most common and powerful nitrating mixture. |

| HNO₃ / Acetic Anhydride | Low temperatures | Forms acetyl nitrate in situ, which can be a milder nitrating agent. |

| Nitronium salts (e.g., NO₂BF₄) | Aprotic solvents | Can offer different selectivity profiles. |

Carboxylic Acid Functionalization Methods

Several methods exist to introduce the acetic acid moiety onto the biphenyl ring. The choice of method depends on the precursor available.

From a Methyl Group: If a 4-methylbiphenyl (B165694) derivative is prepared (e.g., 3-nitro-4-methylbiphenyl), the methyl group can be converted to a carboxylic acid. This can be achieved through oxidation of the methyl group to a carboxylic acid, followed by homologation. A common homologation sequence is the Arndt-Eistert synthesis , which extends a carboxylic acid by one methylene (B1212753) group. chemistry-reaction.comslideshare.netorganic-chemistry.orgnrochemistry.comwikipedia.org This involves converting the carboxylic acid to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and then a Wolff rearrangement in the presence of water. organic-chemistry.orgnrochemistry.comwikipedia.org

From an Acyl Group: If a 4-acetylbiphenyl (B160227) derivative is synthesized (e.g., via Friedel-Crafts acylation), the Willgerodt-Kindler reaction can be employed to convert the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. organic-chemistry.orgwikipedia.orgthieme-connect.dethieme-connect.deresearchgate.net This reaction involves heating the ketone with sulfur and a secondary amine like morpholine. wikipedia.orgthieme-connect.dethieme-connect.deresearchgate.net

Direct Carboxylation: Modern methods involving transition-metal catalysis allow for the direct carboxylation of certain substrates. For instance, a nickel-catalyzed carboxylation of benzyl (B1604629) halides with CO₂ has been reported, which could be a potential route if a 4-(halomethyl)-3-nitrobiphenyl precursor is available. organic-chemistry.org

From a Nitrile: The hydrolysis of a nitrile group is a classic method for preparing carboxylic acids. Thus, if a 4-cyanomethyl-3-nitrobiphenyl intermediate can be synthesized, its hydrolysis would yield the desired product.

Table 4: Comparison of Carboxylic Acid Functionalization Methods

| Method | Starting Functional Group | Key Reagents | Advantages | Disadvantages |

| Arndt-Eistert Homologation | Carboxylic acid | Thionyl chloride, Diazomethane, Ag₂O, H₂O | Well-established method for chain extension. organic-chemistry.orgnrochemistry.comwikipedia.org | Use of hazardous and explosive diazomethane. wikipedia.org |

| Willgerodt-Kindler Reaction | Acetyl | Sulfur, Morpholine | Useful for converting aryl ketones to amides/acids. wikipedia.orgthieme-connect.dethieme-connect.deresearchgate.net | High temperatures are often required. |

| Direct Carboxylation | Benzyl halide | Ni catalyst, CO₂, Reducing agent | Milder conditions, uses CO₂ as a C1 source. organic-chemistry.org | May have limited substrate scope. |

| Nitrile Hydrolysis | Cyanomethyl | Acid or Base | A very common and reliable transformation. | Requires synthesis of the nitrile precursor. |

Multi-Step Organic Synthesis from Biphenyl Derivatives

The construction of this compound from pre-existing biphenyl derivatives is a strategic approach that hinges on the selective functionalization of the biphenyl core. A common strategy involves the nitration of a biphenylacetic acid derivative. For instance, the nitration of phenylacetic acid is a known method to produce p-nitrophenylacetic acid. orgsyn.org Applying this logic, 4-biphenylacetic acid could serve as a starting material. The challenge lies in controlling the regioselectivity of the nitration reaction to achieve the desired 3-nitro substitution on one of the phenyl rings.

Alternatively, a more controlled and widely used approach for constructing substituted biphenyls is through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the two phenyl rings. researchgate.netajgreenchem.com A plausible multi-step synthesis for this compound would involve the coupling of a suitably functionalized nitro-substituted phenylboronic acid with a bromophenylacetic acid derivative.

A potential synthetic route is outlined below:

Esterification: Protection of the carboxylic acid group of 4-bromophenylacetic acid as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

Suzuki-Miyaura Coupling: Reaction of the resulting ester with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Hydrolysis: Removal of the ester protecting group to yield the final product, this compound.

The table below summarizes typical conditions for the key Suzuki-Miyaura coupling step, based on similar reactions for synthesizing biphenyl derivatives. ajgreenchem.comchemicalbook.com

| Reactants | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Bromophenylacetic acid, Phenylboronic acid | Palladium(II) acetate (B1210297) | Potassium carbonate | Water/Toluene | 65 °C | 20 h | High | chemicalbook.com |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, Substituted boronic acids | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | 1,4-dioxane/Water | 80 °C | 16 h | Good | ajgreenchem.com |

Synthesis of Key Precursors and Intermediates

The success of the multi-step synthesis described above is contingent upon the availability of key precursors: nitro-substituted aromatic building blocks and biphenylacetic acid derivatives.

Preparation of Nitro-Substituted Aromatic Building Blocks

Nitro-substituted aromatic compounds are crucial intermediates in organic synthesis. rsc.orgfrontiersin.org They are typically prepared through electrophilic aromatic substitution, specifically nitration. Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid. chemicalbook.com

For the synthesis of this compound via a Suzuki coupling, a key precursor would be a nitro-substituted aryl halide or a nitro-substituted arylboronic acid.

Nitro-substituted Aryl Halides: Compounds like 1-iodo-2-nitrobenzene (B31338) or 1-chloro-2-nitrobenzene (B146284) are commercially available or can be synthesized. For example, 2-nitrobiphenyl (B167123) can be produced via an Ullmann reaction using 2-nitrobenzene nitrodiazonium fluoroborate and chlorobenzene (B131634) with a copper catalyst, avoiding more expensive palladium catalysts. google.com A Suzuki cross-coupling reaction between 1-iodo-2-nitrobenzene and phenylboronic acid is also an effective method to produce 2-nitrobiphenyl in excellent yields. researchgate.net

Nitro-substituted Arylboronic Acids: The ipso nitration of arylboronic acids using reagents like fuming nitric acid or a mixture of a nitrate salt and chlorotrimethylsilane (B32843) provides a direct route to nitroarenes, which can then be used in coupling reactions. organic-chemistry.org

The general procedure for the nitration of an aromatic compound like phenylacetic acid to prepare a precursor such as p-nitrophenylacetic acid involves careful addition of the substrate to a cold mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgchemicalbook.com

Synthesis of Biphenylacetic Acid Derivatives

Biphenylacetic acid and its derivatives are important precursors. rsc.org Several methods exist for their synthesis.

One common method involves the hydrolysis of the corresponding nitrile. For example, p-nitrophenylacetic acid can be prepared by the hydrolysis of p-nitrobenzyl cyanide using a mixture of sulfuric acid and water under reflux. orgsyn.orgasianpubs.org This method yields the product in high purity after recrystallization. orgsyn.orgasianpubs.org

Another powerful method is the palladium-catalyzed Suzuki-Miyaura coupling. 4-Biphenylacetic acid can be synthesized by reacting 4-bromophenylacetic acid with phenylboronic acid. chemicalbook.com This reaction typically employs a palladium catalyst like palladium acetate and a base such as potassium carbonate in a suitable solvent mixture. chemicalbook.com

A different multi-step approach starts from 4-nitrophenylacetic acid, which is first reduced to 4-aminophenylacetic acid using a palladium-carbon catalyst. google.com The resulting amino compound is then reacted with benzene in the presence of sodium nitrite (B80452) and an acid to yield 4-biphenylacetic acid. google.com

The synthesis of more complex, substituted phenylacetic acids has also been described. For instance, 2-[(3,4,5-triphenyl)phenyl]acetic acid can be prepared via a multi-step route starting from 2,6-dibromo-4-methylaniline, involving the construction of the triphenyltoluene core followed by functionalization to the acetic acid derivative. mdpi.comresearchgate.netdoaj.org

The table below outlines a typical procedure for the synthesis of a nitrophenylacetic acid precursor. orgsyn.orgasianpubs.org

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| p-Nitrobenzyl cyanide | Concentrated H₂SO₄, Water | Reflux for 15-30 minutes, then cool | p-Nitrophenylacetic acid | 92-95% | orgsyn.orgasianpubs.org |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitro Group

The nitro group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring to which it is attached and is itself susceptible to a variety of chemical transformations, most notably reduction.

Reduction Reactions to Amino Derivatives

The conversion of the nitro group in 3-Nitro-biphenyl-4-acetic acid to an amino group is a pivotal transformation, yielding 3-Amino-biphenyl-4-acetic acid. This reaction is a critical step in the synthesis of various biologically active compounds, including heterocyclic structures like β-lactams. researchgate.netnih.gov The reduction can be achieved through several established methods, each with its own set of advantages regarding yield, selectivity, and compatibility with other functional groups.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media or metal salts.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, often leading to high yields of the corresponding amine under relatively mild conditions.

Chemical Reduction: A variety of reagents can be used for the chemical reduction of aromatic nitro compounds.

Tin(II) Chloride (SnCl₂): Stannous chloride in the presence of a protic solvent like ethanol (B145695) or ethyl acetate (B1210297) is an effective reducing agent for nitro groups.

Iron (Fe) in Acetic Acid: This combination provides a mild and often selective method for nitro group reduction.

Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in the presence of an acid can also be employed for this transformation.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, solvent (e.g., ethanol, methanol) | High yield, clean reaction | Catalyst can be pyrophoric, requires specialized equipment |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective for many substrates | Work-up can be complicated by tin salt precipitation |

| Fe/CH₃COOH | Acetic acid, heat | Mild conditions, readily available reagents | Can require longer reaction times, iron sludge disposal |

| Zn/HCl or CH₃COOH | Acidic solution, heat | Inexpensive | Can sometimes lead to over-reduction or side reactions |

Influence on Electrophilic Aromatic Substitution

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring it is attached to, making it less susceptible to attack by electrophiles. chemicalbook.com

In the case of this compound, the phenyl ring bearing the nitro and acetic acid groups is significantly deactivated. Any further electrophilic substitution on this ring would be expected to occur at the position meta to the nitro group (and ortho to the acetic acid group), which is the C5 position. However, due to the deactivation, forcing conditions would likely be required. The other phenyl ring, being unsubstituted by a deactivating group, is more susceptible to electrophilic attack, which would be directed to the ortho and para positions relative to the point of attachment to the other ring. For instance, nitration of biphenyl (B1667301) itself typically yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl. semanticscholar.org

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality in this compound is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, and serving as a precursor for the synthesis of other functional groups and heterocyclic systems.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.netzenodo.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 3-nitro-biphenyl-4-acetate.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures.

Derivative Synthesis via Carboxylic Acid Functionalization

The carboxylic acid group serves as a starting point for the synthesis of a wide array of derivatives. For instance, the corresponding amino acid, 3-Amino-biphenyl-4-acetic acid, can undergo intramolecular cyclization to form a lactam, a cyclic amide. This is a key step in the synthesis of certain β-lactam antibiotics. researchgate.netnih.gov The synthesis of various heterocyclic compounds can be initiated from derivatives of the carboxylic acid group. asianpubs.org

Reactivity of the Biphenyl Core

The biphenyl core of this compound provides a scaffold for further functionalization, primarily through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds and can be utilized to introduce additional substituents onto the biphenyl system. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgacs.org

For this to be applied to this compound, a halogen substituent would typically be required on one of the phenyl rings. For example, if a bromo or iodo substituent were present on the biphenyl core, it could participate in a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, further expanding the molecular diversity of derivatives that can be synthesized from this starting material. The electronic nature of the existing substituents (the nitro and acetic acid groups) would influence the reactivity of the halogenated biphenyl in the oxidative addition step of the Suzuki coupling catalytic cycle.

Substituent Effects on Aromatic Reactivity

The reactivity of the biphenyl system in this compound, particularly towards electrophilic aromatic substitution (EAS), is heavily influenced by the electronic properties of its substituents. A substituent can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards attack by an electrophile. libretexts.orglibretexts.org

The molecule consists of two phenyl rings, which can be designated as Ring A (substituted with the nitro and carboxymethyl groups) and Ring B (unsubstituted).

Ring A (Substituted Phenyl Ring): This ring is directly attached to two distinct groups.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-R). libretexts.orgchemguide.co.uk This withdrawal of electron density significantly deactivates the aromatic ring, making it much less reactive than benzene towards electrophiles. libretexts.orgmsu.edu The deactivation is most pronounced at the ortho and para positions, thus the nitro group acts as a meta-director for any subsequent electrophilic substitution on Ring A. chemguide.co.uk

The combined presence of a strongly deactivating nitro group and a weakly deactivating carboxymethyl group renders Ring A highly electron-deficient and significantly less susceptible to electrophilic attack compared to unsubstituted benzene.

Ring B (Unsubstituted Phenyl Ring): This ring is substituted with the entire 3-nitro-4-(carboxymethyl)phenyl group. A phenyl group as a substituent is generally considered to be weakly activating and directs incoming electrophiles to the ortho and para positions. pearson.com This is due to the potential for resonance stabilization of the intermediate carbocation (sigma complex) formed during electrophilic attack. pearson.com Therefore, Ring B is significantly more reactive towards electrophilic substitution than the heavily deactivated Ring A.

The table below summarizes the directing effects of the substituents on the biphenyl core.

| Ring | Substituent | Electronic Effect | Directing Influence for EAS | Relative Reactivity |

| Ring A | Nitro (-NO2) | Strong Electron-Withdrawing (Deactivating) | meta | Very Low |

| Ring A | Carboxymethyl (-CH2COOH) | Weak Electron-Withdrawing (Deactivating) | ortho, para | Low |

| Ring B | 3-Nitro-4-(carboxymethyl)phenyl | Weak Electron-Donating (Activating) | ortho, para | High |

Further Functionalization of the Biphenyl System

The structure of this compound offers several pathways for further chemical modification, both on the aromatic rings and at the existing functional groups.

Aromatic Ring Functionalization:

Given the substituent effects discussed previously, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will preferentially occur on the more activated Ring B. masterorganicchemistry.commasterorganicchemistry.com The most likely positions for substitution are the 2' and 4' (ortho and para) positions relative to the bond connecting the two rings. Forcing conditions would be required to achieve substitution on the deactivated Ring A, which would likely occur at the position meta to the nitro group (position 6).

Side-Chain and Functional Group Modification:

The existing functional groups are key sites for transformation.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reagents, such as catalytic hydrogenation (H2 over Pd/C) or metals in acidic solution (e.g., Sn/HCl). This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, fundamentally altering the reactivity of Ring A for subsequent reactions.

Reactions of the Carboxylic Acid: The acetic acid side chain can undergo standard carboxylic acid reactions. It can be converted to an ester (esterification), an amide, or an acyl halide. The benzylic carbon (the -CH2- group) is also a potential reaction site. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains on an aromatic ring to a carboxylic acid group. libretexts.orgopenstax.org Furthermore, the benzylic position can undergo free-radical substitution, such as bromination using N-bromosuccinimide (NBS), to introduce a halogen. libretexts.org

Modern C-H Functionalization: Advanced synthetic methods offer pathways for direct C-H functionalization. Palladium-catalyzed reactions, for example, have been developed for the olefination, acetoxylation, and iodination of biphenyl compounds. nih.govresearchgate.net These methods often use a directing group to achieve high selectivity for a specific C-H bond. While the existing groups on this compound could potentially serve as directing groups, specific applications would require dedicated experimental development. nih.govacs.org

The table below outlines potential functionalization pathways.

| Reaction Type | Reagents/Conditions | Target Site | Expected Product/Outcome |

| Electrophilic Nitration | HNO3, H2SO4 | Ring B (positions 2', 4') | Introduction of a nitro group on the unsubstituted ring. |

| Nitro Group Reduction | H2, Pd/C or Sn/HCl | Nitro group (-NO2) on Ring A | Conversion of the nitro group to an amino group (-NH2). |

| Esterification | Alcohol (e.g., CH3OH), Acid catalyst | Carboxylic acid group (-COOH) | Formation of the corresponding ester (-COOCH3). |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical initiator | Methylene (B1212753) group (-CH2-) | Substitution of a hydrogen with a bromine atom to form a bromoacetic acid derivative. |

| Side-Chain Oxidation | KMnO4, heat | Methylene group (-CH2-) | Oxidation of the benzylic carbon, potentially leading to ring cleavage or degradation under harsh conditions. |

| C-H Acetoxylation | Pd(OAc)2, directing agent | C-H bonds on Ring B | Direct introduction of an acetoxy group. nih.govresearchgate.net |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of "3-Nitro-biphenyl-4-acetic acid." By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR would be instrumental in identifying the number and connectivity of hydrogen atoms in "this compound." The expected spectrum would show distinct signals for the aromatic protons on the two phenyl rings and the methylene (B1212753) protons of the acetic acid group. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the nitro group (-NO₂) is strongly electron-withdrawing, which would cause the adjacent protons on its phenyl ring to appear at a lower field (higher ppm). The biphenyl (B1667301) linkage and the acetic acid group would also influence the precise location of the aromatic signals. The integration of these signals would correspond to the number of protons, and the splitting patterns (e.g., doublets, triplets) would reveal the number of neighboring protons.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (adjacent to NO₂) | 8.0 - 8.2 | d | 1H |

| Aromatic CH (ortho to biphenyl link) | 7.6 - 7.8 | d | 1H |

| Aromatic CH (meta to biphenyl link) | 7.4 - 7.6 | m | 5H |

| Methylene CH₂ | 3.7 - 3.9 | s | 2H |

Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts of the carbon atoms are also affected by their electronic environment. The carbonyl carbon of the carboxylic acid would appear significantly downfield (170-180 ppm). The aromatic carbons would resonate in the range of 110-150 ppm, with those attached to the electron-withdrawing nitro group appearing at a lower field.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-C (biphenyl link) | 135 - 145 |

| Aromatic CH | 120 - 135 |

Note: This is a predicted spectrum. Actual chemical shifts may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the nitro group would be confirmed by strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Expected Key IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| N=O (Nitro, asymmetric) | 1520 - 1560 | Strong |

| N=O (Nitro, symmetric) | 1340 - 1380 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For "this compound," the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and fragmentation of the biphenyl ring system, providing further structural confirmation.

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 257.07 | Molecular Ion |

| [M - COOH]⁺ | 212.07 | Loss of carboxylic acid group |

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For the analysis of "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol (B129727), often with a small amount of acid like formic acid to ensure the carboxylic acid is protonated). The compound would be detected using a UV detector, as the aromatic rings and nitro group are strong chromophores. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Thin Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of a reaction, identifying compounds, and determining their purity. A sample of "this compound" would be spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate would then be developed in a suitable mobile phase (a solvent or mixture of solvents). The distance the compound travels up the plate relative to the solvent front is known as the retention factor (Rf value), which is a characteristic of the compound in that specific solvent system. Due to the polarity of the carboxylic acid group, a moderately polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, would likely be required for optimal separation. The spot on the TLC plate could be visualized under UV light, as the compound is UV active.

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

No data available.

Bond Distances, Dihedral Angles, and Conformation

No data available.

Intermolecular Interactions in the Solid State

No data available.

Should the crystal structure of this compound be determined and published in the future, a comprehensive analysis as outlined above would become possible. Such a study would provide critical insights into the molecular and supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of the electronic environment of a molecule, providing valuable information about its stability, reactivity, and spectroscopic properties. For "3-Nitro-biphenyl-4-acetic acid," such calculations can elucidate the influence of the nitro and acetic acid functional groups on the biphenyl (B1667301) core.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. A study on a similar compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, utilized DFT to determine its optimized geometry and compare it with experimental X-ray diffraction data. nih.gov This approach allows for the accurate prediction of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional picture of the molecule's most stable conformation. nih.gov

For "this compound," DFT calculations would typically be employed to:

Determine the ground-state optimized geometry.

Calculate the vibrational frequencies, which can be correlated with experimental infrared and Raman spectra.

Predict various molecular properties such as dipole moment and polarizability.

Investigate the electronic properties, including the distribution of electron density and the molecular electrostatic potential.

These calculations are foundational for understanding the molecule's inherent characteristics and how it interacts with its environment.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO represents the region from which an electron is most likely to be donated, indicating the site of nucleophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating the site of electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In a study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO was found to be concentrated on the biphenyl rings and the oxygen atom of the benzyloxy group, while the LUMO was primarily located on the benzoic acid portion. nih.gov The calculated HOMO-LUMO energy gap for this molecule was 4.3337 eV. nih.gov For "this compound," a similar analysis would be expected to show a significant influence of the electron-withdrawing nitro group on the distribution and energies of the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Biphenyl Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.2 |

| Energy Gap | 4.3 |

Note: These are representative values based on similar compounds and are intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular and intermolecular bonding. It provides a localized picture of the electron density in terms of Lewis-like structures, including bonds, lone pairs, and antibonding orbitals.

NBO analysis can quantify the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. The stabilization energy associated with these interactions provides a measure of their significance. For aromatic systems like "this compound," NBO analysis is particularly useful for understanding the electronic communication between the two phenyl rings and the influence of the substituents.

For instance, in a study of 4-Methoxy-4'-Nitrobiphenyl, NBO analysis was used to explain the molecular stability arising from hyperconjugative interactions. nih.gov It can reveal the nature of the C-N bond of the nitro group and the C-C bond of the carboxylic acid group, as well as the interactions between the π-systems of the phenyl rings.

Table 2: Example of NBO Analysis for Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π(C1-C6) | π(C8-C13) | 5.2 |

| LP(O1) | σ(C7-O2) | 2.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. C1-C6 and C8-C13 represent the two phenyl rings, and O1 and O2 are the oxygen atoms of the carboxylic acid group.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior, including conformational changes and interactions with a solvent.

The biphenyl unit in "this compound" is not rigid and can exhibit a range of conformations due to rotation around the central carbon-carbon single bond. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them. This is often done by systematically changing the dihedral angle between the two phenyl rings and calculating the corresponding energy, resulting in a potential energy surface.

The balance between steric hindrance (repulsion between nearby atoms) and π-conjugation (which favors planarity) determines the preferred conformation. For many biphenyl derivatives, a twisted conformation is the most stable, as it relieves steric strain between the ortho-hydrogens of the two rings. ic.ac.uk The presence of the nitro and acetic acid groups will further influence the energy landscape.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit solvent models involve including a number of solvent molecules in the simulation box along with the solute molecule. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent are particularly powerful for understanding how the solvent structure around the solute influences its conformation and dynamics. For a molecule like "this compound," which has a polar carboxylic acid group, explicit modeling of a polar solvent like water would be crucial for accurately capturing its behavior in solution.

Structure-Reactivity and Structure-Property Relationship Investigations

Computational chemistry provides a powerful lens for examining the intricate relationship between the molecular structure of a compound and its inherent reactivity and physical properties. For this compound, theoretical studies are instrumental in elucidating how the spatial arrangement of its constituent atoms and the interplay of its functional groups—the nitro group, the biphenyl backbone, and the acetic acid moiety—govern its chemical behavior.

Detailed research into the structure-reactivity and structure-property relationships of this compound is not extensively available in publicly accessible scientific literature. However, based on the well-established principles of computational chemistry and studies on analogous structures, a theoretical framework for understanding its behavior can be constructed. Such investigations would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and predict various molecular descriptors.

The electronic properties of this compound are significantly influenced by its substituent groups. The nitro group (NO₂) is a strong electron-withdrawing group, which decreases the electron density on the biphenyl ring system. This has a profound effect on the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, where the nitro group would direct incoming electrophiles to the meta position relative to its point of attachment. Conversely, the acetic acid group (-CH₂COOH) has a more complex influence, being weakly electron-withdrawing.

The reactivity of this compound can be quantified through various computed parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. Regions of negative potential, typically around the oxygen atoms of the nitro and carboxylic acid groups, indicate areas susceptible to electrophilic attack. In contrast, regions of positive potential would be prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability; a lower value suggests weaker donation. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability; a lower value suggests stronger acceptance. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ionization Potential | 7.5 eV | The energy required to remove an electron, related to HOMO energy. |

| Electron Affinity | 2.1 eV | The energy released upon adding an electron, related to LUMO energy. |

Table 2: Key Structural Parameters of this compound

| Parameter | Predicted Value | Significance |

| C-N (Nitro) Bond Length | 1.48 Å | Reflects the strength of the bond connecting the nitro group to the phenyl ring. |

| C-C (Inter-ring) Bond Length | 1.49 Å | The length of the bond connecting the two phenyl rings. |

| Dihedral Angle (Phenyl-Phenyl) | 40° | The twist angle between the two phenyl rings, affecting molecular conformation. |

| O-C-O (Carboxyl) Bond Angle | 125° | The angle within the carboxylic acid group, influencing its chemical properties. |

It is important to emphasize that the values presented in these tables are illustrative and would require confirmation through specific and rigorous computational studies on this compound. Such research would provide a more definitive understanding of its structure-reactivity and structure-property relationships.

Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of 3-Nitro-biphenyl-4-acetic acid in the synthesis of complex organic molecules stems from the distinct reactivity of its functional groups. The nitro group and the acetic acid side chain are the primary sites for chemical transformations, allowing for the stepwise construction of intricate molecular architectures.

A pivotal reaction is the reduction of the nitro group to a primary amine (–NH2). This transformation is fundamental in aromatic chemistry and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2 over Palladium/Carbon) or chemical reductants like tin or iron in acidic media. The resulting 3-Amino-biphenyl-4-acetic acid is a significantly more versatile intermediate, as the amino group can participate in a wide range of reactions, including diazotization, acylation, and the formation of heterocyclic rings.

The carboxylic acid group of the acetic acid moiety offers another handle for synthetic manipulation. It can readily undergo esterification with alcohols or amidation with amines to form corresponding esters and amides. These reactions are crucial for linking the biphenyl (B1667301) scaffold to other molecular fragments or for modifying the compound's solubility and electronic properties. For instance, derivatives of phenylacetic acid are widely used as starting materials for the synthesis of numerous drugs researchgate.net.

The biphenyl core itself, consisting of two linked benzene (B151609) rings, can undergo electrophilic substitution reactions, similar to benzene rsc.orgajgreenchem.comresearchgate.net. While the nitro group is strongly deactivating towards electrophilic attack on its own ring, the second phenyl ring can be targeted for further functionalization, such as halogenation or sulfonation, to introduce additional reactive sites.

Precursor to Advanced Chemical Scaffolds

Through the systematic modification of its functional groups, this compound serves as a precursor to a variety of advanced chemical scaffolds, particularly those containing heterocyclic systems. The synthesis of these scaffolds often begins with the reduction of the nitro group, followed by reactions involving the newly formed amine and the carboxylic acid function.

For example, the 3-Amino-biphenyl-4-acetic acid intermediate can be converted into a hydrazide by reaction with hydrazine. This biphenyl-4-carboxylic acid hydrazide can then serve as a key building block for synthesizing heterocyclic scaffolds like thiazolidinones. The reaction of the hydrazide with various aryl aldehydes yields hydrazones, which can subsequently undergo cyclocondensation with thioglycolic acid to form 4-oxo-thiazolidin-3-yl amides researchgate.net. These thiazolidinone scaffolds are prevalent in many medicinally active compounds researchgate.net. Similarly, other heterocyclic systems, such as 1,3,4-oxadiazoles, can be synthesized from hydrazide intermediates, which are known for their diverse applications in drug synthesis and materials science asianpubs.org.

The versatility of this compound as a precursor is summarized in the following table, which outlines a potential synthetic pathway to advanced scaffolds.

| Starting Material | Key Intermediate | Reaction Type | Resulting Scaffold | Potential Application Area |

| This compound | 3-Amino-biphenyl-4-acetic acid | Nitro Group Reduction | Amino-biphenyl scaffold | Further functionalization |

| 3-Amino-biphenyl-4-acetic acid | Biphenyl-4-acetic acid hydrazide | Hydrazinolysis | Hydrazide scaffold | Heterocycle synthesis |

| Biphenyl-4-acetic acid hydrazide | Biphenyl-4-carboxylic acid hydrazone | Condensation with aldehyde | Hydrazone scaffold | Precursor to thiazolidinones |

| Biphenyl-4-carboxylic acid hydrazone | 2-(Aryl)-4-oxo-thiazolidin-3-yl amide | Cyclocondensation | Thiazolidinone ring system | Medicinal Chemistry researchgate.net |

This step-wise approach allows for the creation of a library of complex derivatives from a single, readily available precursor, highlighting the importance of this compound in combinatorial chemistry and drug discovery programs.

Integration into Functional Materials

The biphenyl structural motif is a fundamental component in various functional materials, including liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and specialty polymers rsc.orgajgreenchem.comresearchgate.net. Derivatives of this compound are potential candidates for integration into such materials, leveraging the properties of the biphenyl core.

The extended π-conjugated system of the biphenyl structure is crucial for the electronic and optical properties required in these applications. For instance, fluorinated biphenyl compounds are significant building blocks for liquid crystals acs.org. Through synthetic modifications, such as converting the amino derivative of this compound into a fluorinated analogue via the Balz–Schiemann reaction, it is conceivable to design novel liquid crystalline materials.

Furthermore, the amino-biphenyl derivatives obtained from this compound can be used to synthesize azo dyes. The diazotization of the aromatic amine followed by coupling with an electron-rich aromatic compound would yield highly colored azo compounds. These could find use as functional dyes or pigments.

The potential to polymerize derivatives of this compound also exists. The carboxylic acid function could be used to create polyester or polyamide chains, incorporating the rigid biphenyl unit into the polymer backbone. Such polymers might exhibit enhanced thermal stability and specific optical properties.

| Material Class | Relevant Structural Feature | Required Transformation | Potential Application |

| Liquid Crystals | Fluorinated Biphenyl Core | Diazotization of amine, followed by fluorination (e.g., Balz-Schiemann reaction) | Display Technologies researchgate.netacs.org |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-Conjugated Biphenyl System | Further coupling reactions to extend conjugation | Solid-state lighting, displays rsc.orgajgreenchem.com |

| Azo Dyes | Azo-Biphenyl Chromophore | Diazotization of amine, followed by azo coupling | Pigments, Functional Dyes |

| Specialty Polymers | Biphenyl unit in polymer backbone | Polycondensation reactions (e.g., polyester or polyamide formation) | High-performance plastics |

While direct applications of this compound in functional materials are not extensively documented, its structure provides a clear and versatile platform for the synthesis of molecules with desirable electronic, optical, and self-assembling properties.

Q & A

Q. What are the environmental implications of this compound, and how can its persistence be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.